molecular formula C39H66Li4N7O17P3S B573382 Stearoyl coenzyme A lithium salt CAS No. 193402-48-1

Stearoyl coenzyme A lithium salt

Cat. No.: B573382
CAS No.: 193402-48-1
M. Wt: 1057.73
InChI Key: MPFKQSRFWSQHAV-VXVXVQOXSA-J
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Safety and Hazards

In case of fire, use water spray, alcohol-resistant foam, dry chemical or carbon dioxide . It is recommended to wear self-contained breathing apparatus for firefighting if necessary .

Future Directions

Stearoyl-coenzyme A desaturase-1 (SCD1) is a novel therapeutic target for metabolic disorders and other indications . The modulation of stearoyl-coenzyme A desaturase 1 activity by dietary intervention or genetic manipulation strongly influences several facets of energy metabolism to affect susceptibility to obesity, insulin resistance, diabetes and hyperlipidemia . Recent studies have highlighted the potential of SCD1 inhibitors as therapeutic agents .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of stearoyl coenzyme A lithium salt typically involves the esterification of stearic acid with coenzyme A in the presence of lithium ions. The reaction is carried out under controlled conditions to ensure high purity and yield .

Industrial Production Methods: Industrial production of this compound involves large-scale esterification processes using advanced biotechnological methods. These methods ensure the efficient conversion of raw materials into the desired product with minimal impurities .

Chemical Reactions Analysis

Types of Reactions: Stearoyl coenzyme A lithium salt undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

  • Palmitoyl coenzyme A lithium salt
  • Acetyl coenzyme A lithium salt
  • Malonyl coenzyme A lithium salt

Comparison: Stearoyl coenzyme A lithium salt is unique due to its specific role in the synthesis of polyunsaturated fatty acids and its involvement in the PPAR signaling pathway. While similar compounds like palmitoyl coenzyme A and acetyl coenzyme A also play roles in fatty acid metabolism, this compound is specifically used to study the desaturation process catalyzed by stearoyl-CoA desaturase .

Properties

IUPAC Name

tetralithium;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[[[(3R)-3-hydroxy-2,2-dimethyl-4-[[3-(2-octadecanoylsulfanylethylamino)-3-oxopropyl]amino]-4-oxobutoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]oxolan-3-yl] phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H70N7O17P3S.4Li/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-30(48)67-23-22-41-29(47)20-21-42-37(51)34(50)39(2,3)25-60-66(57,58)63-65(55,56)59-24-28-33(62-64(52,53)54)32(49)38(61-28)46-27-45-31-35(40)43-26-44-36(31)46;;;;/h26-28,32-34,38,49-50H,4-25H2,1-3H3,(H,41,47)(H,42,51)(H,55,56)(H,57,58)(H2,40,43,44)(H2,52,53,54);;;;/q;4*+1/p-4/t28-,32-,33-,34+,38-;;;;/m1..../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPFKQSRFWSQHAV-VXVXVQOXSA-J
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].[Li+].[Li+].[Li+].CCCCCCCCCCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)([O-])OP(=O)([O-])OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)([O-])[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[Li+].[Li+].[Li+].[Li+].CCCCCCCCCCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)([O-])OP(=O)([O-])OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)([O-])[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H66Li4N7O17P3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1057.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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